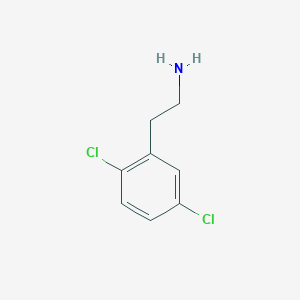

2,5-Dichlorophenethylamine

Description

Historical Context of Phenethylamine (B48288) Research in Medicinal Chemistry

The journey into the medicinal applications of phenethylamines, a class of compounds featuring a phenyl ring attached to an amino group via a two-carbon chain, began with the study of naturally occurring neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org This fundamental understanding paved the way for the synthesis and investigation of a myriad of substituted phenethylamines. wikipedia.org These synthetic derivatives have been explored for a wide range of therapeutic applications, targeting conditions such as depression, anxiety, and hypertension. mdpi.combiomolther.org The core phenethylamine structure has proven to be a versatile template, with modifications to the aromatic ring and the amine group leading to a diverse array of pharmacological activities. mdpi.com

Rationale for Focused Investigation of 2,5-Dichlorophenethylamine

The specific impetus for investigating this compound stems from the established principle that halogenation of a phenyl ring can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. The introduction of chlorine atoms can influence factors such as metabolic stability, receptor binding affinity, and lipophilicity. The precise positioning of these chlorine atoms on the phenyl ring is critical, as different isomers can exhibit markedly different biological effects. For instance, studies on other dichlorinated compounds have shown that isomeric variations can lead to distinct toxicological profiles and biological activities. This suggests that the 2,5-dichloro substitution pattern could confer unique properties upon the phenethylamine scaffold, potentially leading to novel pharmacological activities or serving as a valuable intermediate in the synthesis of more complex molecules. Indeed, this compound has been utilized as a precursor in the synthesis of biguanide (B1667054) compounds, as detailed in patent literature. googleapis.com

Current Landscape and Gaps in the Academic Literature on Dichlorophenethylamines

A review of the current academic landscape reveals a significant disparity in the research focus on different dichlorophenethylamine isomers. While isomers such as 3,4-dichlorophenethylamine (B108359) have been incorporated into compounds targeting, for example, opioid receptors, dedicated research on this compound is notably sparse. nih.gov General reviews on the medicinal chemistry of phenethylamines often discuss broad structure-activity relationships but seldom delve into the specific characteristics of the 2,5-dichloro substituted variant. mdpi.comnih.gov This lack of focused academic inquiry represents a significant gap in the literature. While it is commercially available and finds use as a chemical reagent, its potential as a pharmacologically active agent in its own right remains largely unexplored in peer-reviewed scientific journals. The existing information is primarily found in chemical supplier databases and patent filings, which highlight its role as a synthetic building block rather than a compound with well-characterized biological effects. googleapis.com

Detailed Research Findings

Chemical Properties

This compound is a dichlorinated derivative of phenethylamine. Its fundamental chemical details are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N | googleapis.com |

| Molecular Weight | 190.07 g/mol | googleapis.com |

| CAS Number | 56133-86-9 | googleapis.com |

| Boiling Point | 264.123 °C at 760 mmHg | googleapis.com |

| Density | 1.269 g/cm³ | googleapis.com |

| pKa (Predicted) | 9.29 ± 0.10 | googleapis.com |

Comparative Data of Dichlorophenethylamine Isomers

The position of the chlorine atoms on the phenyl ring influences the physical properties of dichlorophenethylamine isomers. The following table provides a comparison of key properties for the 2,4-, 2,5-, and 2,6-dichloro isomers.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2,4-Dichlorophenethylamine | 52516-13-9 | 190.07 | 75-76 °C at 0.04 mmHg | 1.26 |

| This compound | 56133-86-9 | 190.07 | 132-134 °C at 10 Torr | 1.268 |

| 2,6-Dichlorophenethylamine | 14573-23-0 | 190.07 | 125-129 °C at 52.5 mmHg | 1.307 |

Data sourced from various chemical supplier catalogs and databases. nih.govgoogleapis.comgoogle.com

Use in Chemical Synthesis

The primary documented application of this compound is as an intermediate in organic synthesis. Patent literature describes its use in the preparation of N-1-(2,5-dichloro)phenethylbiguanide hydrochloride. googleapis.com This synthesis involves the reaction of this compound with a biguanide-forming reagent. googleapis.com The resulting compound is a derivative with potential applications in areas where biguanide structures are relevant, such as in the development of certain therapeutic agents. googleapis.com

While specific academic studies detailing the synthesis of a wide range of compounds from this compound are limited, its amine functional group makes it amenable to standard chemical transformations. These include acylation reactions to form amides. For example, the synthesis of N-(2,5-dichlorophenyl)acetamide derivatives, though not directly from the phenethylamine, illustrates the reactivity of the dichlorophenyl moiety in forming amide bonds. molport.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKAHYBZLQUACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679620 | |

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56133-86-9 | |

| Record name | 2,5-Dichlorobenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56133-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichlorophenethylamine and Its Analogues

Advanced Synthetic Routes to 2,5-Dichlorophenethylamine

Microwave-Assisted Synthesis Optimization for Yield and Purity

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. anton-paar.comscielo.org.mx The primary advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture through dielectric heating, resulting in rapid temperature increases and shorter reaction times. anton-paar.com This can minimize the formation of by-products that often arise from prolonged exposure to high temperatures. cem.de

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles of MAOS can be applied to its synthesis. A general approach could involve the microwave-assisted reduction of 2,5-dichlorophenylacetonitrile or the amination of a suitable 2,5-dichlorophenethyl halide. The optimization of such a synthesis would involve screening various solvents, bases, and reaction times under microwave irradiation to maximize the yield and purity of the final product.

For instance, in the cyanation of aryl halides, a related reaction, microwave heating has been shown to dramatically reduce reaction times from hours to minutes, while also improving yields. cem.de The following table illustrates the potential for optimization using microwave-assisted synthesis based on a similar reaction type.

| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Yield | Moderate to High | Often Higher |

| Purity | Variable, may require extensive purification | Generally higher due to reduced side reactions |

| Energy Consumption | Higher | Lower |

| This table represents a generalized comparison and specific outcomes would depend on the reaction. |

Exploration of Novel Precursors and Reaction Conditions

The development of novel synthetic routes often involves the exploration of new precursors and reaction conditions to improve efficiency and expand the scope of accessible analogues. One innovative approach for the synthesis of β-phenethylamines involves the Ni/photoredox cross-electrophile coupling of aliphatic aziridines and aryl iodides. nih.govacs.org This mild and modular method utilizes an inexpensive organic photocatalyst and avoids the need for stoichiometric heterogeneous reductants. nih.govacs.org

This strategy could be adapted for the synthesis of this compound by using 1-iodo-2,5-dichlorobenzene as the aryl iodide precursor. The reaction would proceed via the nucleophilic iodide ring-opening of the aziridine (B145994) to generate an iodoamine as the active electrophile, which then undergoes cross-coupling. nih.govacs.org This method offers the advantage of using readily available starting materials and proceeding under mild conditions, which can improve functional group tolerance. nih.gov

A potential reaction scheme is outlined below:

Scheme 1: Proposed Synthesis of this compound via Ni/Photoredox Coupling

2,5-Dichloroiodobenzene + N-Protected Aziridine --(Ni Catalyst, Photocatalyst, Light)--> N-Protected this compound

Deprotection --> this compound

The optimization of this reaction would involve screening different nickel catalysts, ligands, photocatalysts, and solvents to achieve the highest possible yield.

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest for SAR studies, as stereochemistry often plays a crucial role in biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. beilstein-journals.org While specific methods for the stereoselective synthesis of this compound are not widely reported, several general strategies can be employed.

One powerful approach is the use of biocatalysis, such as employing ω-transaminases. nih.gov These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor, 2,5-dichlorophenylacetone, to produce the chiral amine with high enantiomeric excess. nih.gov The use of a monoamine oxidase (MAO) in a cascade reaction can further enhance the stereoselectivity. nih.gov

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. This approach has been successfully used in the stereoselective synthesis of various chiral amines.

Furthermore, asymmetric hydrogenation of a suitable enamine or imine precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand, can provide access to enantiomerically enriched this compound. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Synthesis of Dichlorophenethylamine Derivatives for Structure-Activity Relationship Studies

The synthesis of a library of dichlorophenethylamine derivatives with varying substitution patterns and functional groups is essential for comprehensive SAR studies. icdst.org These studies help in identifying the key structural features responsible for the desired biological activity.

Regioselective Chlorination Strategies

The position of the chlorine atoms on the phenyl ring can significantly influence the properties of phenethylamine (B48288) derivatives. Therefore, developing regioselective chlorination strategies is crucial for synthesizing a range of dichlorophenethylamine isomers.

Electrophilic aromatic substitution is the most common method for introducing chlorine atoms onto an aromatic ring. However, controlling the regioselectivity can be challenging, often leading to a mixture of ortho, meta, and para isomers. The use of directing groups and specialized catalysts can significantly improve the regioselectivity.

For instance, the chlorination of phenols and anilines, which are structurally related to phenethylamines, can be directed to the ortho position with high selectivity using a Lewis basic selenoether catalyst. nsf.gov This method has shown excellent ortho/para selectivity, which is a significant improvement over uncatalyzed reactions. nsf.gov

Another approach involves palladium-catalyzed C-H bond halogenation. rsc.org By using a suitable directing group, such as a picolinamide, the chlorination can be directed specifically to the ortho position of the aromatic ring of a phenethylamine derivative.

The following table summarizes the regioselectivity of different chlorination methods for related aromatic compounds, highlighting the potential for controlled synthesis of dichlorophenethylamine isomers.

| Catalyst/Directing Group | Substrate Type | Major Product | Regioselectivity (ortho:para) | Reference |

| None | Phenol | para-chlorophenol | ~1:4 | nsf.gov |

| Selenoether Catalyst | Phenol | ortho-chlorophenol | >20:1 | nsf.gov |

| Palladium/Picolinamide | Phenethylamine derivative | ortho-chloro derivative | High | rsc.org |

Amine Functionalization and Derivatization Techniques

Functionalization of the amine group in dichlorophenethylamines is a key strategy for creating a diverse library of compounds for SAR studies. The primary amine can be readily converted into a wide range of other functional groups, allowing for the exploration of how changes in this part of the molecule affect its biological activity. google.commdpi.com

Common amine derivatization techniques include:

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. google.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These reactions allow for the introduction of a wide variety of substituents at the nitrogen atom, including alkyl chains, aromatic rings, and heterocyclic systems. The resulting derivatives can then be screened for their biological activity to build a comprehensive SAR profile. For example, the synthesis of novel sulfonamide compounds from primary amines has been explored for their potential therapeutic uses. google.com

The choice of derivatization technique and the specific reagents used will depend on the desired final compound and the need to maintain or alter the electronic and steric properties of the amine group.

Development of Focused Chemical Libraries

The synthesis of focused chemical libraries, which are collections of structurally related compounds designed to interact with a specific biological target or family of targets, is a cornerstone of modern medicinal chemistry. mdpi.com For a scaffold such as this compound, the goal is to create a variety of analogues by systematically modifying different parts of the molecule. This allows for a detailed exploration of the structure-activity relationship (SAR). ijbpas.comcem.comchemrxiv.org Methodologies that permit the rapid and modular synthesis of such analogues are highly valued. enamine.net

A key strategy in library development is the use of "poised" scaffolds. A poised molecule is one that is synthesized via a robust and general reaction, containing a bond that can be readily modified to generate a library of analogues through reliable, standard chemistry. nih.gov This approach ensures that initial fragment hits from a screening campaign can be efficiently followed up. nih.govacs.org The synthesis of such libraries often employs parallel chemistry techniques where reactions like amide coupling, reductive amination, and Suzuki-Miyaura coupling are frequently used. nih.gov

Recent advances in synthetic chemistry offer powerful tools for creating focused libraries of phenethylamine derivatives. One such method is the palladium-catalyzed C(sp²)-H iodination of 2-phenethylamines, which utilizes the native, unprotected primary amino group as a directing group. acs.org This reaction allows for the selective introduction of iodine atoms onto the aromatic ring, which then serve as versatile handles for further diversification through cross-coupling reactions. acs.org This late-stage functionalization is particularly powerful as it allows for the modification of complex molecules without the need for protecting group manipulations, offering an atom-economical route to structurally diverse analogues. acs.org

Another advanced, modular approach is the nickel/photoredox cross-electrophile coupling of aliphatic aziridines with aryl iodides to form β-phenethylamines. mdpi.com This method is attractive for library synthesis because it enables the connection of diverse aryl groups with various ethyl backbone substitutions in a single, mild C-C bond-forming step. mdpi.com The reaction's modularity and tolerance for various functional groups make it highly suitable for generating a focused library of phenethylamine analogues. mdpi.com

The table below illustrates how different synthetic reactions can be applied to a core scaffold to generate a focused library.

| Core Scaffold | Reaction Type | Building Blocks | Resulting Analogue Class | Reference |

| This compound | Amide Coupling | Carboxylic Acids | N-Acyl-2,5-dichlorophenethylamines | nih.gov |

| This compound | Reductive Amination | Aldehydes/Ketones | N-Alkyl-2,5-dichlorophenethylamines | nih.gov |

| 2,5-Dichloroiodobenzene | Suzuki-Miyaura Coupling | Boronic Acids | Substituted 2,5-Dichlorobenzenes | nih.gov |

| Phenethylamine | Pd-catalyzed C-H Iodination | Aryl Iodides | Iodinated Phenethylamine Analogues | acs.org |

| Aryl Iodide + Aziridine | Ni/Photoredox Coupling | Substituted Aryl Iodides & Aziridines | Substituted β-Phenethylamines | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis is critical for minimizing environmental impact, reducing waste, and improving safety and efficiency. cem.comrsc.org These principles are highly relevant to the synthesis of halogenated aromatic compounds like this compound, which traditionally can involve hazardous reagents and generate significant waste streams. researchgate.netrsc.org

Solvent-Free and Catalytic Methods

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. cem.com Solvent-free, or neat, reaction conditions, often facilitated by techniques like microwave irradiation or mechanical ball milling, are becoming increasingly prevalent in organic synthesis. chemrxiv.orgscirp.org These methods can lead to shorter reaction times, higher yields, and simpler purification procedures, minimizing the generation of solvent-related waste. scirp.orgchemrxiv.org For instance, the synthesis of various heterocyclic compounds, which are important in pharmaceuticals, has been successfully achieved under solvent-free microwave conditions. rsc.org Similarly, multicomponent reactions, which create complex molecules in a single step, can be performed under solvent-free conditions to produce substituted imidazoles. chemrxiv.org

Catalysis is a fundamental pillar of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions. For the synthesis of phenethylamines, catalytic reduction methods provide a green alternative to traditional routes. A one-pot reduction of substituted β-nitrostyrenes to phenethylamines using a sodium borohydride/copper(II) chloride system is particularly noteworthy. This method is effective for halogenated aromatic compounds and proceeds rapidly under mild conditions without the need for an inert atmosphere, representing a scalable and higher-yielding alternative to many conventional techniques. Another key synthetic step, the reduction of a nitrile (like 2,5-dichlorophenylacetonitrile) to a primary amine, can be achieved via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C). wasteforum.cz These catalytic approaches avoid the use of stoichiometric metal hydride reagents, which are often associated with safety risks and difficult-to-handle waste products.

The table below compares conventional and green approaches for key synthetic transformations relevant to phenethylamine synthesis.

| Transformation | Conventional Method | Green Alternative | Key Advantages of Green Method | Reference |

| Amide Formation | Stoichiometric coupling agents | Catalytic amidation | Higher atom economy, less waste | |

| Nitro Reduction | Stoichiometric metal (e.g., Fe, Sn) in acid | Catalytic hydrogenation (e.g., NaBH₄/CuCl₂, H₂/Pd-C) | Milder conditions, higher selectivity, less metal waste | wasteforum.cz |

| Nitrile Reduction | Stoichiometric LiAlH₄ | Catalytic hydrogenation (e.g., H₂/Raney Ni) | Safer reagents, avoids quenching hazards, less waste | semanticscholar.org |

| General Synthesis | Multi-step in organic solvents | One-pot, solvent-free (Microwave/Ball Milling) | Reduced solvent use, energy efficiency, shorter time | chemrxiv.orgscirp.orgchemrxiv.org |

Atom Economy and Waste Reduction Strategies

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Synthetic routes with high atom economy are inherently "greener" as they generate less waste. Reactions like additions and rearrangements typically have 100% atom economy, whereas substitutions and eliminations generate stoichiometric byproducts, thus lowering their atom economy. researchgate.net

The classical Gabriel synthesis of primary amines, for example, is known for its poor atom economy, as it generates a stoichiometric amount of phthalyl byproduct. In contrast, catalytic methods such as the direct reductive amination of a ketone or the reduction of a nitrile have a much higher atom economy. The synthesis of this compound from 2,5-dichlorophenylacetonitrile via catalytic hydrogenation is an example of a more atom-economical route, where the main byproduct is elemental nitrogen if starting from a dinitrogen source for ammonia (B1221849), or minimal byproducts if ammonia is used directly.

Structure Activity Relationships Sar of 2,5 Dichlorophenethylamine

Elucidating the Role of Chlorine Substitutions on Phenethylamine (B48288) Core

The substitution pattern on the phenyl ring of phenethylamines is a crucial factor in determining their pharmacological profile. In 2,5-Dichlorophenethylamine, the two chlorine atoms significantly modify the electronic and steric properties of the aromatic ring compared to the unsubstituted phenethylamine.

Chlorine is an electron-withdrawing group, which can influence the pKa of the amine group and the molecule's interaction with receptor sites. The specific 2,5-substitution pattern places these atoms in positions that can influence how the molecule docks into a receptor binding pocket. Studies on various substituted phenethylamines indicate that both the position and nature of the substituents are critical. For instance, research on sulfur-substituted phenethylamines demonstrated that the steric properties of substituents were more important than electrostatic effects for monoamine oxidase A (MAO-A) inhibition. acs.org Similarly, studies on cathinone (B1664624) derivatives have shown that para-substitutions (at the 4-position) on the phenyl ring can shift selectivity toward the serotonin (B10506) transporter (SERT). frontiersin.org

Table 1: Influence of Phenyl Ring Substitution on Phenethylamine Activity

| Substitution Pattern | Key Effects | Potential Impact on Activity |

|---|---|---|

| Unsubstituted | Baseline electronic and steric profile. | Serves as a reference for activity. |

| 4-Halo (e.g., 4-Chloro) | Increases lipophilicity; electron-withdrawing. | Can enhance affinity and alter selectivity for transporters like SERT. frontiersin.org |

| 2,5-Dichloro | Electron-withdrawing; steric influence from ortho-Cl. | May enforce a specific side-chain conformation; alters receptor binding profile. |

| 3,4-Dichloro | Electron-withdrawing; different electronic distribution. | Leads to different interactions within the receptor pocket compared to 2,5-substitution. |

Impact of Side Chain Modifications on Biological Activity

Modifications to the ethylamine (B1201723) side chain of this compound can profoundly alter its biological activity by affecting its affinity for and efficacy at various receptors and transporters. Key modifications include N-alkylation and α-alkylation.

N-alkylation, such as the addition of a methyl or ethyl group to the primary amine, often results in a decrease in binding affinity for serotonin receptors compared to the unmodified compound. researchgate.net However, this modification can also shift the selectivity profile of the molecule.

α-Alkylation, particularly the addition of a methyl group to the α-carbon (the carbon adjacent to the phenyl ring), creates a 2,5-dichloroamphetamine analog. This modification is known to increase stimulant properties and can confer resistance to metabolism by monoamine oxidase (MAO). acs.org The length of the alkyl group at this position is also a determining factor; studies on other phenethylamine derivatives have shown that longer alkyl groups can lead to stronger inhibitory activities at the dopamine (B1211576) transporter. nih.gov

Table 2: Predicted Effects of Side Chain Modifications on this compound

| Modification | Modified Compound | Predicted Impact on Biological Activity |

|---|---|---|

| None | This compound | Baseline activity for the scaffold. |

| N-Methylation | N-methyl-2,5-Dichlorophenethylamine | Likely decreased affinity for certain receptors; potential shift in selectivity. researchgate.net |

| α-Methylation | 2,5-Dichloroamphetamine | Increased resistance to MAO; potential for enhanced stimulant properties. acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are essential computational tools for understanding and predicting the biological activity of compounds like this compound based on their chemical structure. tandfonline.com These models establish a mathematical relationship between a set of calculated molecular descriptors and observed biological activity. researchgate.net

Computational Approaches for Activity Prediction

To predict the activity of substituted phenethylamines, various computational models are employed. tandfonline.com Methods like multiple linear regression (MLR) and non-linear multiple regression (MNLR) are used to create QSAR models. researchgate.nettandfonline.com These models utilize descriptors that quantify different molecular properties, such as:

Electronic Descriptors: Related to the distribution of charge in the molecule.

Steric Descriptors: Related to the size and shape of the molecule.

Lipophilic Descriptors: Such as LogP, which describes the molecule's affinity for fatty environments. nih.gov

For a series of phenethylamines, these models can predict activities like receptor binding affinity or psychotomimetic potential with a satisfactory degree of accuracy. tandfonline.com The models have shown that descriptors like the 3D-MoRSE signal and MLOGP are crucial in regulating the properties of phenethylamines. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful technique in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. columbiaiop.ac.in For phenethylamine derivatives, a typical pharmacophore model would include features such as:

An aromatic ring.

One or more hydrophobic groups.

A positive ionizable feature (representing the protonated amine). nih.gov

The 2,5-dichloro substitutions on the phenethylamine core would be mapped as hydrophobic features within the model. These models can then be used as 3D queries to search large chemical databases for new compounds that fit the pharmacophore and are therefore likely to be active at the target receptor. columbiaiop.ac.in This approach is a cornerstone of ligand-based drug design, allowing for the rational discovery of novel molecules without direct knowledge of the receptor's crystal structure. nih.govfrontiersin.org

Conformational Analysis and its Influence on Receptor Interactions

The three-dimensional shape, or conformation, of this compound is not static. Rotation around the single bonds of the ethylamine side chain allows the molecule to adopt various spatial arrangements. chemistrysteps.com This conformational flexibility is critical for its interaction with receptor binding sites, as a specific conformation is often required for optimal binding and activation. nih.gov

The key rotational bond is between the α- and β-carbons of the side chain. The relative orientation of the phenyl ring and the amine group can be described by a dihedral angle. libretexts.org Conformations where bulky groups are further apart (staggered) are generally more stable than those where they are close (eclipsed) due to lower torsional and steric strain. chemistrysteps.commaricopa.edu

The presence of the chlorine atom at the 2-position of the phenyl ring can create steric hindrance that influences the preferred conformation of the side chain, potentially favoring a conformation where the amine group is oriented away from the substituent. This induced conformational bias can have a significant impact on the molecule's ability to fit into the specific topology of a receptor's binding pocket. nih.govbiomolther.org The release of a receptor's C-tail upon ligand binding is a known hallmark of activation for some receptor types, a process which is highly dependent on the ligand's ability to induce the correct conformational change in the receptor. nih.gov Therefore, understanding the preferred conformations of this compound is essential for predicting its receptor interaction profile.

Metabolic Pathways and Biotransformation of Dichlorophenethylamines

In Vitro Metabolic Stability and Metabolite Identification

The initial assessment of a compound's metabolic fate typically begins with in vitro studies to determine its stability in the presence of liver enzymes and to identify the primary metabolites formed.

In vitro metabolic stability assays using human liver microsomes are a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes. These subcellular fractions are rich in Phase I enzymes. The stability of a compound is generally expressed as its half-life (t½) and intrinsic clearance (CLint).

Table 1: Predicted Hepatic Microsomal Stability of 2,5-Dichlorophenethylamine (Hypothetical Data)

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Half-life (t½) | Moderate | Suggests a reasonable rate of metabolic turnover. |

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For this compound, the primary Phase I metabolic pathways are predicted to be:

Oxidative Deamination: This is a common pathway for phenethylamines, catalyzed by monoamine oxidase (MAO). This reaction would convert the ethylamine (B1201723) side chain into an aldehyde, which is then further oxidized to the corresponding carboxylic acid, 2,5-dichlorophenylacetic acid.

Aromatic Hydroxylation: CYP enzymes can catalyze the addition of a hydroxyl group to the dichlorinated phenyl ring. The position of hydroxylation would be influenced by the directing effects of the chlorine atoms and the ethylamine side chain.

N-Oxidation: The nitrogen atom of the ethylamine side chain can be oxidized to form the corresponding N-oxide.

Benzylic Hydroxylation: The carbon atom adjacent to the aromatic ring (the benzylic position) can be hydroxylated.

Phase II Metabolism: The metabolites formed during Phase I, as well as the parent compound if it contains a suitable functional group, can undergo conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion. Key Phase II pathways for this compound metabolites would include:

Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: Phenolic metabolites can also be conjugated with a sulfate (B86663) group by sulfotransferases (SULTs).

Table 2: Predicted Phase I and Phase II Metabolites of this compound

| Metabolite Type | Predicted Structure | Metabolic Pathway |

|---|---|---|

| Phase I | 2,5-Dichlorophenylacetic acid | Oxidative Deamination |

| Phase I | Hydroxy-2,5-dichlorophenethylamine | Aromatic Hydroxylation |

| Phase I | This compound-N-oxide | N-Oxidation |

| Phase II | Hydroxy-2,5-dichlorophenethylamine glucuronide | Glucuronidation |

In Vivo Metabolic Fate and Excretion Pathways

Following administration, this compound would be absorbed and distributed throughout the body, with the liver being the primary site of metabolism. The metabolites formed would then be eliminated from the body, primarily through the kidneys in urine, with a smaller portion possibly excreted in feces via biliary excretion. Studies on related compounds like 2,4-dichlorophenol (B122985) have shown rapid excretion of metabolites, with glucuronide and sulfate conjugates being the major forms found in urine europa.eu. It is plausible that this compound follows a similar pattern of rapid metabolism and excretion of its conjugated metabolites.

Role of Cytochrome P450 Enzymes and Other Biotransforming Systems

The cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of a vast array of xenobiotics. Specific CYP isozymes, such as those in the CYP2D6, CYP3A4, and CYP2C families, are commonly involved in the metabolism of phenethylamine-like substances. Research on the metabolism of 2,4-dichlorophenol has specifically implicated CYP3A4 in its biotransformation. Given the structural similarity, it is highly probable that CYP3A4, along with other CYP isoforms, plays a significant role in the oxidative metabolism of this compound.

In addition to CYPs, monoamine oxidases (MAOs) are crucial for the oxidative deamination of the ethylamine side chain, a key step in the metabolism of many phenethylamines.

Implications of Metabolism for Compound Activity and Duration of Action

The metabolism of this compound has significant implications for its pharmacological activity and duration of action.

Activity: The metabolic transformations can lead to the formation of metabolites with altered biological activity. For instance, hydroxylated metabolites may have a different affinity for biological targets compared to the parent compound. In many cases, the primary goal of metabolism is detoxification, leading to inactive metabolites.

Duration of Action: The rate of metabolism, governed by the efficiency of enzymes like CYPs and MAOs, is a key determinant of the compound's half-life and, consequently, its duration of action. Rapid metabolism would lead to a shorter duration of effects, while slower metabolism would result in a prolonged presence of the active compound in the body. The metabolic stability of the compound, as influenced by its chemical structure, is therefore a critical factor in its pharmacokinetic profile.

Toxicological Considerations and Mechanistic Insights

Cellular Toxicity Mechanisms

In vitro studies on substituted phenethylamines, such as the 2C series of compounds, suggest that the primary mechanisms of cellular toxicity may involve mitochondrial dysfunction and the disruption of cellular homeostasis.

Concentration-dependent cytotoxic effects have been observed in various cell lines exposed to substituted phenethylamines. nih.govmdpi.com Key mechanistic insights from related compounds point towards:

Mitochondrial Dysfunction: A central mechanism of toxicity appears to be the impairment of mitochondrial function. This is evidenced by the depolarization of the mitochondrial membrane and a subsequent decrease in intracellular ATP levels. nih.govmdpi.comnih.gov The disruption of the mitochondrial membrane potential can trigger downstream apoptotic pathways, leading to programmed cell death.

Calcium Homeostasis Disruption: Certain substituted phenethylamines have been shown to cause an imbalance in intracellular calcium levels. nih.govmdpi.com Elevated and prolonged intracellular calcium concentrations can be cytotoxic, activating various enzymes that can damage cellular structures and ultimately lead to cell death. nih.gov

Glutathione Depletion: A reduction in the total intracellular glutathione (GSH) content has been noted in cells exposed to some phenethylamine (B48288) analogues. nih.govmdpi.com GSH is a critical antioxidant, and its depletion can leave cells vulnerable to oxidative stress and damage from reactive oxygen species.

These findings suggest that 2,5-Dichlorophenethylamine could potentially induce cellular toxicity through a multi-faceted mechanism involving energy depletion, ionic imbalance, and a compromised antioxidant defense system.

Organ-Specific Toxicity (Mechanistic Investigations)

Based on the known targets of substituted phenethylamines, the primary organs of concern for toxicity are the central nervous system and the liver.

Neurotoxicity: The brain is a principal target for psychoactive phenethylamines. mdpi.com In vitro studies using neuronal cell lines (such as differentiated SH-SY5Y cells) have demonstrated the neurotoxic potential of the 2C series of compounds. mdpi.commdpi.com The mechanisms underlying this neurotoxicity are linked to the cellular toxicity pathways described above, including mitochondrial dysfunction and disruption of calcium homeostasis. nih.govmdpi.com

Clinically, intoxication with some designer phenethylamines can manifest as sympathomimetic toxicity, which can affect the cardiovascular system, leading to tachycardia and hypertension. virginia.edunih.gov

Genotoxicity and Mutagenicity Studies (Mechanistic Basis)

There is currently no available data from in vivo or in vitro studies on the genotoxicity or mutagenicity of this compound.

For context, studies on the structurally related compound, 2,5-dichlorophenol (a metabolite of 1,4-dichlorobenzene), have shown no mutagenic activity in the Ames test or in a CHO/HPRT gene mutation test. nih.gov Additionally, it did not induce micronuclei in mice. nih.gov However, it is crucial to note that 2,5-dichlorophenol is not a direct metabolite of this compound, and therefore, these findings cannot be directly extrapolated. The genotoxic potential of this compound remains an area that requires investigation.

Neurotoxicity Mechanisms and Pathways

The neurotoxic mechanisms of substituted phenethylamines are thought to be closely linked to their pharmacological effects, which primarily involve the modulation of monoamine neurotransmitter systems. wikipedia.org The "2C" series of drugs, for instance, are known to interact with serotonin (B10506) receptors, particularly the 5-HT2A receptor. nih.govmdpi.com

Mechanistic studies on analogues of this compound in neuronal cell cultures have elucidated several key pathways of neurotoxicity: nih.govmdpi.comnih.gov

Mitochondrial Membrane Depolarization: This leads to a failure in cellular energy production.

Lowered Intracellular ATP Levels: A direct consequence of mitochondrial dysfunction, impairing numerous cellular processes. nih.govmdpi.com

Disrupted Calcium Regulation: Leading to an influx and mobilization of intracellular calcium, which can trigger excitotoxicity and apoptosis. nih.gov

Reduction in Intracellular Glutathione: This compromises the neuron's ability to defend against oxidative stress. nih.govmdpi.com

The lipophilicity of the compound may also play a role in its neurotoxic potential, with more lipophilic compounds potentially exhibiting greater cytotoxicity. nih.govmdpi.com

Immunotoxicity Mechanisms

There is no available information regarding the potential for this compound to cause immunotoxicity. The evaluation of a compound's effect on the immune system typically involves assessing its impact on processes such as the T-cell dependent antibody response. epa.gov Such studies have not been reported for this compound or its close analogues.

Summary of Potential Toxicological Effects of Substituted Phenethylamines

| Toxicological Endpoint | Observed Effects in Analogues (2C Series) | Potential Mechanism |

| Cellular Toxicity | Concentration-dependent cytotoxicity in cell lines. nih.govmdpi.com | Mitochondrial dysfunction, ATP depletion, calcium imbalance, glutathione depletion. nih.govmdpi.comnih.gov |

| Organ-Specific Toxicity | Neurotoxicity and hepatotoxicity in in vitro models. mdpi.commdpi.com | Cellular toxicity mechanisms expressed in neuronal and hepatic cells. |

| Genotoxicity | No data available for this compound. | Not determined. |

| Neurotoxicity | Cytotoxicity in neuronal cell cultures. nih.govmdpi.com | Mitochondrial dysfunction, calcium dysregulation, reduced glutathione levels. nih.govmdpi.comnih.gov |

| Immunotoxicity | No data available for this compound. | Not determined. |

Advanced Analytical Methodologies for 2,5 Dichlorophenethylamine Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to confirming the molecular structure of synthesized 2,5-Dichlorophenethylamine and assessing its purity. Each technique provides unique information about the molecule's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a predicted ¹H NMR spectrum, the ethylamine (B1201723) side chain would produce distinct signals. The two protons of the methylene (B1212753) group adjacent to the aromatic ring (Cα-H₂) and the two protons of the methylene group adjacent to the amino group (Cβ-H₂) would likely appear as two triplets. The primary amine (-NH₂) protons may appear as a broad singlet.

The aromatic region of the spectrum is particularly informative. The 2,5-dichloro substitution pattern results in three non-equivalent aromatic protons. One would expect to see a doublet for the proton at position 6, a doublet of doublets for the proton at position 4, and another doublet for the proton at position 3, each with characteristic coupling constants.

The ¹³C NMR spectrum would complement this data, showing distinct signals for each of the eight carbon atoms in the molecule, including the two aliphatic carbons of the side chain and the six unique carbons of the dichlorinated aromatic ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (C3-H) | ~ 7.35 | Doublet (d) | 1H |

| Aromatic H (C4-H) | ~ 7.20 | Doublet of Doublets (dd) | 1H |

| Aromatic H (C6-H) | ~ 7.40 | Doublet (d) | 1H |

| Methylene (Cα-H₂) | ~ 2.95 | Triplet (t) | 2H |

| Methylene (Cβ-H₂) | ~ 2.75 | Triplet (t) | 2H |

| Amine (NH₂) | Variable | Broad Singlet (br s) | 2H |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₈H₉Cl₂N and a monoisotopic mass of approximately 189.01 g/mol .

A key feature in the mass spectrum of phenethylamines is the characteristic cleavage of the Cα-Cβ bond of the ethylamine side chain. mdpi.comresearchgate.net This fragmentation of this compound would result in the formation of a stable 2,5-dichlorobenzyl cation, which would be observed as a prominent peak in the spectrum.

Furthermore, the presence of two chlorine atoms gives rise to a distinctive isotopic pattern for the molecular ion peak ([M]⁺) and any chlorine-containing fragments. ucalgary.cayoutube.com Due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), ions containing two chlorine atoms will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, thereby confirming the chemical formula with a high degree of confidence. researchgate.net

Expected Mass Fragments for this compound

| m/z (mass/charge) | Proposed Fragment Identity | Significance |

| 189 / 191 / 193 | [C₈H₉Cl₂N]⁺ | Molecular Ion ([M]⁺, [M+2]⁺, [M+4]⁺) |

| 159 / 161 | [C₇H₅Cl₂]⁺ | 2,5-Dichlorobenzyl cation (from Cα-Cβ cleavage) |

| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ fragment |

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. rsc.org The primary amine group (-NH₂) is characterized by two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com Other key absorptions include C-H stretching from the aromatic ring and the aliphatic ethyl group, C=C stretching from the benzene (B151609) ring, and the C-Cl stretching vibrations. researchgate.net

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3400 - 3250 (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| N-H Bend (Primary Amine) | 1650 - 1580 |

| C-N Stretch | 1335 - 1250 (aromatic amine context) |

| C-Cl Stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The dichlorinated benzene ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing UV or visible light. youtube.comshu.ac.uklibretexts.org The absorption is expected to occur in the ultraviolet range, with a maximum absorption wavelength (λmax) characteristic of a substituted benzene ring. Solutions of the compound in transparent solvents like methanol (B129727) or acetonitrile (B52724) would be analyzed to obtain its UV spectrum. researchgate.net

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or components of a complex matrix, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a highly versatile method for the analysis of phenethylamines. sielc.comgoogle.comnih.govacademicjournals.org A typical RP-HPLC method for this compound would utilize a nonpolar stationary phase, such as a C18 column, and a polar mobile phase.

The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) to control the pH and ensure consistent ionization of the amine group, leading to reproducible retention times and good peak shape. Detection is commonly achieved using a UV detector set to a wavelength where the aromatic chromophore exhibits strong absorbance.

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes and higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it suitable for high-throughput screening and the analysis of trace amounts of the compound. nih.govrsc.org

Exemplar HPLC/UHPLC Method Parameters

| Parameter | Typical Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; <100 mm x 2.1 mm, <2 µm for UHPLC) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UHPLC) |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~220 nm or ~270 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the forensic analysis of phenethylamines and other volatile compounds. oup.comspectroscopyonline.comojp.gov The sample is vaporized and separated based on its boiling point and interaction with a capillary column (e.g., a nonpolar DB-5MS or HP-5MS column).

Due to the polar nature of the primary amine group, phenethylamines can exhibit poor peak shape and adsorption onto the column. shimadzu.comshimadzu.com To mitigate this, chemical derivatization is often employed. researchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the polar amine into a less polar, more volatile amide derivative, improving chromatographic performance. maps.org

The separated components are then ionized and detected by a mass spectrometer, which provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern, as discussed in section 7.1.2. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions are monitored, greatly enhancing sensitivity and selectivity. koreascience.kr

Advanced Techniques for In Vitro and In Vivo Sample Analysis

The comprehensive study of novel psychoactive compounds such as this compound in biological systems necessitates the use of highly sensitive and specific analytical methods. These techniques are crucial for elucidating the compound's pharmacokinetic profile, mechanism of action, and interaction with biological targets. Advanced methodologies allow for precise quantification in complex matrices and detailed characterization of its receptor pharmacology.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone analytical technique for the quantitative analysis of substituted phenethylamines in biological samples. nih.govacs.org Its high sensitivity and selectivity make it ideal for detecting trace amounts of the target analyte in complex matrices like plasma, urine, or tissue homogenates. researchgate.netnih.govfda.gov.tw The method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

A typical LC-MS/MS method for this compound would involve initial sample preparation to isolate the analyte and remove interferences. Solid-phase extraction (SPE) is a common and effective cleanup step for phenethylamines from biological fluids. researchgate.netnih.gov Following extraction, the sample is injected into the LC system, where the compound is separated from other matrix components on a reversed-phase column, such as a C18 column. researchgate.netnih.gov Gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically employed to achieve optimal separation. nih.gov

After chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is generally used for phenethylamines, as the amine group is readily protonated. gassnova.no The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity. In MRM, a specific precursor ion (the protonated molecule, [M+H]+) of this compound is selected and fragmented, and one or more specific product ions are monitored for quantification and confirmation. nih.govacs.org This process ensures that the signal is highly specific to the target compound, minimizing the risk of false positives.

Below is a hypothetical data table outlining the parameters for a validated LC-MS/MS method for the analysis of this compound.

Table 1: Example LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) with a mixed-mode cation exchange cartridge. |

| LC Column | C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size). nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water. nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. nih.gov |

| Flow Rate | 0.3 mL/min. nih.gov |

| Gradient Elution | Linear gradient from 10% B to 90% B over 6 minutes. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive. |

| Precursor Ion ([M+H]+) | m/z 190.0 (for C8H10Cl2N) |

| Product Ion (Quantifier) | m/z 173.0 (loss of NH3) |

| Product Ion (Qualifier) | m/z 134.0 (loss of ethylamine side chain) |

| Internal Standard | this compound-d4 |

Radioligand Binding and Autoradiography for Receptor Studies

To understand the pharmacological profile of this compound, it is essential to characterize its interactions with various neurotransmitter receptors. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. nih.gov These assays are typically performed in vitro using cell membranes prepared from tissues or cell lines that express the receptor of interest.

The most common format is the competitive binding assay, where the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a specific radiolabeled ligand from the receptor is measured. nih.gov By using various concentrations of this compound, an inhibition curve is generated, from which the IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand) is calculated. The binding affinity (Ki) can then be determined from the IC50 value. A lower Ki value indicates a higher binding affinity. Given the structural similarity to other psychoactive phenethylamines, key targets for investigation would include serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype. nih.gov

Table 2: Hypothetical Receptor Binding Affinity Profile for this compound

| Receptor Target | Radioligand | Ki (nM) |

|---|---|---|

| Serotonin 5-HT2A | [3H]-Ketanserin | 85 |

| Serotonin 5-HT2C | [3H]-Mesulergine | 250 |

| Serotonin Transporter (SERT) | [3H]-Citalopram | >10,000 |

| Dopamine (B1211576) D2 | [3H]-Spiperone | 1,200 |

Building upon binding assays, quantitative autoradiography is a powerful technique used to visualize the anatomical distribution of receptors within tissue sections, typically from the brain. nih.govnih.gov This method provides high-resolution images that map the density of binding sites in different brain regions. nih.gov For this compound, this could be performed by incubating thin brain slices with a specific radioligand for a target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors) in the presence and absence of excess unlabeled this compound.

The difference in the signal from the radioligand between the two conditions reveals the specific binding sites that are displaced by the compound. The resulting images would show the precise neuroanatomical regions where this compound interacts with its target receptors. For instance, high displacement in cortical layers, particularly the prefrontal cortex, would be consistent with the known distribution of 5-HT2A receptors and would suggest a potential mechanism for psychoactive effects. nih.gov

Emerging Research Directions and Future Perspectives

Development of 2,5-Dichlorophenethylamine Derivatives with Enhanced Selectivity

The future of this compound research is heavily reliant on the principles of medicinal chemistry to design and synthesize new analogues with improved selectivity for specific biological targets. The core idea is to modify the this compound scaffold to enhance binding affinity at a desired receptor while minimizing activity at others. This process, known as structure-activity relationship (SAR) analysis, is fundamental to developing cleaner pharmacological tools and potential therapeutic agents.

Researchers can systematically alter various parts of the molecule, such as the aromatic ring, the ethylamine (B1201723) side chain, and the terminal amine group. For instance, adding or modifying substituents on the phenyl ring can influence electronic properties and steric interactions within the receptor's binding pocket. The relationship between structure and activity often shows that electron-donating or electron-withdrawing groups can significantly impact biological activity. nih.gov The design strategy for new derivatives often focuses on ensuring that the molecules effectively occupy the ATP binding pocket of a target kinase or the active site of a receptor, potentially extending into adjacent allosteric pockets to increase potency and selectivity. nih.gov

Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives

This table illustrates a conceptual exploration of how modifications to the this compound structure could theoretically alter receptor selectivity. The data is illustrative and based on established medicinal chemistry principles.

| Modification to Parent Structure | Rationale | Predicted Impact on Selectivity |

| Addition of a methoxy (B1213986) group at the 4-position | Introduces a hydrogen bond donor/acceptor, potentially favoring interaction with specific amino acid residues. | May increase selectivity for serotonin (B10506) receptors (e.g., 5-HT2A) over dopamine (B1211576) receptors. |

| N-methylation of the amine | Increases lipophilicity and alters the basicity of the nitrogen atom. | Could enhance blood-brain barrier penetration and shift selectivity profile. |

| Alpha-methylation of the ethyl chain | Creates a chiral center and provides steric bulk near the amine. | May confer selectivity for monoamine release vs. direct receptor agonism. |

| Replacement of chlorine with bromine | Alters the size and electronic properties of the halogen substituents. | Could fine-tune binding affinity and receptor subtype selectivity. |

Investigation of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a critical consideration in modern drug discovery. While sometimes beneficial, unintended "off-target" interactions are often responsible for undesirable side effects. A major future direction for this compound research is the comprehensive profiling of its binding and functional activity across a wide array of receptors, ion channels, and enzymes.

Current in vitro testing paradigms are often limited to panels of known off-targets that have established safety relevance, such as the hERG potassium channel or the 5-HT2B receptor. frontiersin.org However, a complete understanding requires unbiased, large-scale screening. Novel computational approaches are being developed to predict potential off-target interactions for small molecules, helping to prioritize which experimental assays are most needed. frontiersin.org Interpreting this data remains a challenge, as it requires linking the modulation of a specific off-target to a potential physiological effect. For example, an interaction is of higher concern if the off-target receptor is highly expressed in tissues where toxicity is observed. frontiersin.org For phenethylamine (B48288) compounds, a key area of investigation is their interaction with various cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and can be a source of drug-drug interactions.

Application of Artificial Intelligence and Machine Learning in Dichlorophenethylamine Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of novel chemical entities like this compound. These computational technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers, significantly accelerating the research and development pipeline. mdpi.comnih.gov

The applications of AI/ML in this field are diverse:

Predictive Modeling: ML algorithms, such as "random forest" models, can be trained on experimental data to accurately predict the outcomes of chemical reactions, including the yield of synthesized this compound derivatives. futurism.com This allows chemists to prioritize high-yielding reaction conditions, saving time and resources. futurism.com

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. Researchers could instruct an AI to generate novel derivatives of this compound that are predicted to have high selectivity for a specific receptor subtype while maintaining drug-like properties.

ADMET Prediction: AI platforms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds in silico. mdpi.com This early-stage screening helps to identify and deprioritize molecules that are likely to fail in later stages of development due to poor pharmacokinetic or safety profiles.

Virtual Screening: Machine learning can be used to screen massive virtual libraries of compounds to identify those most likely to bind to a target of interest, a process that is much faster and cheaper than traditional high-throughput screening. ihbt.res.in

Table 2: Applications of AI/ML Models in Phenethylamine Research

| AI/ML Model Type | Application Area | Specific Task Example |

| Deep Neural Networks (DNNs) | ADMET Prediction | Predicting the potential of a derivative to inhibit hERG channels. nih.gov |

| Random Forest | Synthesis Optimization | Predicting the chemical reaction yield for a novel synthesis pathway. futurism.com |

| Generative Adversarial Networks (GANs) | De Novo Drug Design | Designing novel this compound analogues with optimized binding affinity. |

| Support Vector Machines (SVM) | Virtual Screening | Classifying compounds in a virtual library as likely binders or non-binders to a target receptor. ihbt.res.in |

Role of this compound in Chemical Biology Tool Development

Beyond its direct pharmacological effects, the this compound scaffold can serve as a starting point for the creation of chemical biology tools. These specialized molecules are designed to probe biological systems, helping to visualize, identify, and perturb specific proteins or pathways. nih.gov The development of such tools enables a deeper understanding of fundamental biology and disease mechanisms. nih.gov

Potential applications include:

Chemical Probes: By attaching a fluorescent tag or a biotin (B1667282) molecule to the this compound structure, researchers could create a probe to visualize the localization of its target receptors in cells and tissues.

Activity-Based Probes: A reactive group could be incorporated into the molecule, allowing it to covalently bind to its target protein. This would enable the identification and enrichment of previously unknown binding partners.

Pharmacological Perturbation: Highly selective derivatives of this compound can be used as tools to selectively activate or block a specific receptor in a biological system, allowing researchers to study the downstream consequences of that receptor's function.

The creation of these tools requires a modular design approach, combining a selective "warhead" (the phenethylamine derivative) with various linkers and reporter tags. sigmaaldrich.com

Q & A

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps to avoid inhalation .

- Waste Disposal : Collect halogenated waste separately; neutralize acidic/basic residues before disposal. Partner with certified hazardous waste handlers .

- Regulatory Compliance : Note that some isomers (e.g., 2,4-Dichlorophenethylamine) are controlled under drug laws; maintain strict inventory records .

How can researchers resolve contradictory NMR data in dichlorophenethylamine derivatives?

Advanced Research Focus

Contradictions in NMR spectra (e.g., unexpected splitting patterns) may arise from:

- Isomeric Impurities : Use preparative HPLC to isolate individual isomers and re-analyze .

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding interactions .

- Dynamic Processes : Variable-temperature NMR can identify conformational exchange (e.g., amine inversion) .

What experimental design considerations are vital for studying metabolic pathways of dichlorophenethylamines?

Q. Advanced Research Focus

- In Vivo Models : Use radiolabeled compounds (e.g., ¹⁴C-labeled amine) in rodent studies to track metabolites via LC-MS/MS .

- Dose Optimization : Conduct pharmacokinetic studies to establish linearity in AUC (area under the curve) across doses .

- Control Groups : Include isomers (e.g., 2,4- vs. 2,5-Dichloro) to assess positional effects on metabolism .

How does positional isomerism affect the physicochemical properties of dichlorophenethylamines?

Q. Advanced Research Focus

- Lipophilicity : LogP values vary with chlorine position; 2,5-isomers may exhibit higher membrane permeability than 2,4-analogs. Measure via shake-flask method .

- Bioactivity : Use receptor-binding assays (e.g., serotonin receptors) to compare isomer-specific interactions. Structural modeling (e.g., DFT calculations) can predict steric/electronic effects .

What analytical techniques are optimal for characterizing trace impurities in dichlorophenethylamine samples?

Q. Basic Research Focus

- LC-HRMS : Identify impurities <0.1% using high-resolution mass spectrometry (e.g., Q-TOF) with ESI+ ionization .

- Headspace GC-MS : Detect volatile byproducts (e.g., chlorinated solvents) from synthesis .

- XRD : Resolve crystalline impurities by comparing diffraction patterns with reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.